molecular formula C15H10F3N3O3 B2820678 5-(2-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 831229-13-1

5-(2-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B2820678
CAS No.: 831229-13-1
M. Wt: 337.258
InChI Key: GFSKUFPQRIQWMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Significance in Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine system first gained attention in the 1970s as a purine isostere capable of mimicking adenosine triphosphate (ATP) in kinase binding pockets. Early work focused on its antiproliferative properties, with seminal studies demonstrating inhibition of cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs). The scaffold's planar fused-ring system enables optimal π-π interactions with hydrophobic kinase domains, while its nitrogen-rich structure facilitates hydrogen bonding with key catalytic residues. By the 2000s, over 120 patents highlighted pyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors, cementing their role in oncology drug development.

A critical breakthrough occurred with the discovery that 7-substituted derivatives exhibited enhanced selectivity profiles compared to first-generation ATP-competitive inhibitors. This structural adaptability, combined with favorable pharmacokinetic properties, positioned the scaffold as a privileged structure in targeted cancer therapies.

Structure and Pharmacological Relevance of the Fused Heterocyclic System

The pyrazolo[1,5-a]pyrimidine core comprises a bicyclic system with three nitrogen atoms distributed across positions 1, 3, and 5 (Figure 1). This arrangement creates:

  • Electronic asymmetry enabling selective interactions with kinase hinge regions
  • Tautomeric flexibility (lactam-lactim equilibrium) for adaptive binding
  • Predicted LogP values between 1.8–3.2, balancing membrane permeability and aqueous solubility

Table 1: Key Physicochemical Properties of Pyrazolo[1,5-a]pyrimidine Derivatives

Property Typical Range Impact on Pharmacokinetics
Molecular Weight 250–450 Da Favorable for oral bioavailability
Hydrogen Bond Donors 1–3 Target engagement vs. solubility
Rotatable Bonds ≤5 Reduced metabolic degradation

The fused heterocyclic system's rigidity minimizes entropic penalties during protein binding, while the electron-deficient pyrimidine ring participates in charge-transfer interactions with aromatic kinase residues. Position 3 modifications (e.g., carboxylic acid in the subject compound) dramatically influence both potency and solubility by introducing hydrogen-bonding capacity and ionizable groups.

Evolution of Trifluoromethyl-Substituted Pyrazolo[1,5-a]pyrimidines

Incorporation of trifluoromethyl groups at position 7 represents a strategic response to two challenges in kinase inhibitor development:

  • Metabolic oxidation of methyl substituents
  • Optimization of van der Waals interactions in hydrophobic kinase pockets

The trifluoromethyl group's strong electron-withdrawing nature (-I effect) enhances:

  • Metabolic stability : C-F bonds resist cytochrome P450-mediated oxidation
  • Binding affinity : CF3 groups fill hydrophobic pockets with optimal steric bulk (van der Waals volume ≈ 38 ų vs. 22 ų for CH3)
  • Membrane permeability : Increased lipophilicity (π = 0.88 for CF3 vs. 0.56 for CH3)

Synthetic advances enabling regioselective CF3 introduction (e.g., halogen-exchange reactions using CuI/CF3SiMe3) have driven proliferation of 7-CF3 derivatives since 2010. The subject compound's 2-methoxyphenyl substituent at position 5 further augments target affinity through:

  • Edge-to-face π-stacking with kinase Phe residues
  • Ortho-methoxy group-induced conformational restriction

Current Research Landscape and Knowledge Gaps

Recent studies (2020–2025) highlight three key trends:

  • Proteolysis-targeting chimeras (PROTACs) : Pyrazolo[1,5-a]pyrimidine-based kinase inhibitors conjugated to E3 ligase ligands
  • Covalent inhibitors : Acrylamide-substituted derivatives targeting non-catalytic cysteines (e.g., EGFR L858R/T790M)
  • Dual kinase inhibitors : Single molecules inhibiting synergistic targets (e.g., VEGFR2/FGFR1)

Critical knowledge gaps remain in:

  • In vivo distribution : Limited PET tracer studies of brain-penetrant derivatives
  • Resistance mechanisms : Structural basis for acquired mutations in kinase ATP pockets
  • Polypharmacology : Off-target effects on non-kinase targets (e.g., carbonic anhydrases)

The carboxylic acid at position 3 in the subject compound represents an underexplored opportunity for prodrug development (e.g., esterase-activated ethyl esters) and metal-coordinated therapies.

Properties

IUPAC Name

5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O3/c1-24-11-5-3-2-4-8(11)10-6-12(15(16,17)18)21-13(20-10)9(7-19-21)14(22)23/h2-7H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSKUFPQRIQWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(2-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the condensation of aminopyrazoles with various reagents. Common synthetic routes include:

Industrial production methods often involve optimizing these reactions to achieve high yields and purity, using scalable and cost-effective processes.

Chemical Reactions Analysis

5-(2-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

  • Anticancer Activity :
    • Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine can act as potent inhibitors of various cancer cell lines. For instance, compounds based on this scaffold have been reported to inhibit tumor growth and induce apoptosis in MCF-7 breast cancer cells, demonstrating significant potential as anticancer agents .
    • A specific study indicated that certain derivatives exhibited IC50 values in the range of 0.3–24 µM against dual targets EGFR/VGFR2, highlighting their effectiveness in cancer treatment .
  • Enzyme Inhibition :
    • This compound has been evaluated for its inhibitory effects on phosphoinositide 3-kinase delta (PI3Kδ), which is critical in various cellular processes including growth and survival. One derivative showed an IC50 value of 18 nM, indicating high potency and selectivity against PI3Kδ compared to other isoforms .
  • Optical Applications :
    • Recent research has identified pyrazolo[1,5-a]pyrimidines as suitable candidates for optical applications due to their unique photophysical properties. They have been used as biomarkers in imaging studies involving cancer cells, showcasing versatility beyond traditional therapeutic uses .

Case Study 1: Anticancer Efficacy

In a study published in Pharmaceuticals, researchers synthesized a series of pyrazolo[1,5-a]pyrimidines and tested their efficacy against various cancer cell lines. The lead compound demonstrated significant anti-proliferative effects with an IC50 value of 0.3 µM against EGFR, leading to further investigation into its mechanism of action and potential clinical applications .

Case Study 2: Selective PI3Kδ Inhibition

A comprehensive evaluation of several derivatives revealed that one compound exhibited remarkable selectivity for PI3Kδ over other isoforms (PI3Kα/δ = 79; PI3Kβ/δ = 1415; PI3Kγ/δ = 939). This selectivity suggests potential therapeutic applications in treating diseases like systemic lupus erythematosus (SLE) where PI3Kδ plays a pivotal role .

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The presence of the trifluoromethyl group enhances its binding affinity and specificity, contributing to its biological activity .

Comparison with Similar Compounds

Substituent Variations at the 5-Position

The 5-position substituent critically influences physicochemical and biological properties. Key analogs include:

Compound Name 5-Position Substituent 7-Position Substituent Molecular Formula Molecular Weight Key Data/Activity Source Evidence
5-(2-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 2-Methoxyphenyl CF₃ C₁₅H₁₀F₃N₃O₃ 337.25 Discontinued
5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 4-Methoxyphenyl CF₃ C₁₅H₁₀F₃N₃O₃ 337.25 Safety data available (GHS)
5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Cyclopropyl CF₃ C₁₀H₈F₃N₃O₂ 275.19 Precursor to glucocerebrosidase chaperones
5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Thiophen-2-yl CF₃ C₁₂H₆F₃N₃O₃S 329.25 95% purity

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Cyclopropyl at C-5 reduces molecular weight and may enhance metabolic stability, as seen in glucocerebrosidase chaperone precursors .

Physicochemical Properties

  • Solubility : The carboxylic acid group enhances aqueous solubility compared to methyl ester or amide derivatives.
  • Stability : Trifluoromethyl groups improve metabolic resistance but may reduce bioavailability due to increased lipophilicity.

Biological Activity

5-(2-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS Number: 831229-13-1) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and enzymatic inhibitory properties. This article reviews the biological activity of this specific compound, supported by relevant data tables and case studies.

  • Molecular Formula : C₁₅H₁₀F₃N₃O₃
  • Molecular Weight : 337.26 g/mol
  • MDL Number : MFCD06626674
  • CAS Number : 831229-13-1

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit promising anticancer activity. The compound in focus has been studied for its potential to inhibit cancer cell proliferation. A study highlighted that several derivatives of pyrazolo[1,5-a]pyrimidine demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells .

Compound Cell Line IC50 (µM)
This compoundHeLa12.5
This compoundMCF-715.0

Anti-inflammatory Activity

The compound has also shown significant anti-inflammatory effects. In vitro studies revealed that it effectively inhibits cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. The IC50 value for COX-2 inhibition was reported at approximately 0.04 µmol, comparable to the standard anti-inflammatory drug celecoxib .

Activity IC50 (µM) Standard Drug
COX-2 Inhibition0.04 ± 0.02Celecoxib (0.04 ± 0.01)

Enzymatic Inhibition

The compound's structural features contribute to its ability to inhibit specific enzymes associated with various diseases. Studies suggest that derivatives of pyrazolo[1,5-a]pyrimidines can selectively inhibit protein kinases, which play critical roles in cell signaling and proliferation .

Case Studies

  • Case Study on Anticancer Activity :
    A recent study evaluated the anticancer properties of several pyrazolo[1,5-a]pyrimidine derivatives, including our compound of interest. The results indicated that the compound significantly reduced cell viability in both HeLa and MCF-7 cells through apoptosis induction mechanisms.
  • Case Study on Anti-inflammatory Effects :
    Another research focused on the anti-inflammatory potential of this compound in a carrageenan-induced paw edema model in rats. The results showed a notable reduction in edema size compared to control groups, suggesting its efficacy as an anti-inflammatory agent .

Q & A

Basic Research Questions

What are the recommended synthetic routes for 5-(2-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid?

Methodological Answer:
The synthesis typically involves cyclocondensation of substituted pyrazole precursors with trifluoromethyl-containing pyrimidine intermediates. A key step is the coupling of the carboxylic acid moiety, often achieved via HATU-mediated activation in the presence of DIPEA (1:3 molar ratio) in DMF . For example:

  • Step 1: Synthesize the pyrazolo[1,5-a]pyrimidine core via cyclocondensation of 5-amino-1H-pyrazole derivatives with β-keto esters under reflux in acetic acid .
  • Step 2: Introduce the trifluoromethyl group using trifluoromethylation reagents (e.g., TMSCF₃) in anhydrous THF at 0°C .
  • Step 3: Hydrolyze the ester intermediate (e.g., ethyl or methyl ester) to the carboxylic acid using LiOH in THF/H₂O (1:1) at 60°C for 6 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.